2-Hydroxy-2-phenylpropanoate

Description

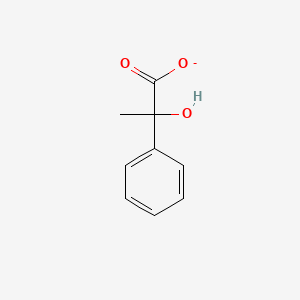

2-Hydroxy-2-phenylpropanoate, also known as DL-Atrolactic acid hemihydrate (CAS 515-30-0), is a tertiary α-hydroxy ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It is characterized by a hydroxyl group and a phenyl substituent on the same carbon atom of the propanoate backbone. The compound is synthesized via multiple routes, including:

- LDA-mediated alkylation: Reaction of ethyl mesylate with methyl iodide in the presence of lithium diisopropylamide (LDA), followed by acidification and purification .

- Esterification: Using 2-phenylpropanoic acid with tert-butanol or benzyl alcohol, catalyzed by agents like DMF or CDI (1,1'-carbonyldiimidazole) .

- Acylation: Reaction with isobutyric anhydride in CH₂Cl₂, yielding derivatives like Methyl 2-(isobutyryloxy)-2-phenylpropanoate (92% yield) and its ethyl analog (89% yield) .

The compound is rigorously characterized by IR spectroscopy (C=O stretch at ~1740 cm⁻¹), NMR (δ 1.5 ppm for methyl groups, δ 7.3–7.5 ppm for aromatic protons), and HRMS (m/z 166.18 for [M-H]⁻) . Its density is reported as 1.1097 g/cm³ (estimated) .

Properties

CAS No. |

30444-49-6 |

|---|---|

Molecular Formula |

C9H9O3- |

Molecular Weight |

165.17 g/mol |

IUPAC Name |

2-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/p-1 |

InChI Key |

NWCHELUCVWSRRS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial biotransformations. Microorganisms such as Saccharomyces cerevisiae can be employed to catalyze the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-phenylpropanoate.

Reduction: The compound can be reduced to form 2-hydroxy-2-phenylpropanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 2-Oxo-2-phenylpropanoate

Reduction: 2-Hydroxy-2-phenylpropanol

Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-Hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.

Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Key Observations:

- Steric Effects: The tert-butyl ester (tert-Butyl 2-hydroxy-2-phenylpropanoate) exhibits increased steric hindrance, slowing nucleophilic reactions compared to methyl or ethyl esters .

- Electronic Effects: Introduction of electron-withdrawing groups (e.g., cyano in Ethyl 2-(4-cyanophenyl)acetate) enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitutions .

- Reactivity: Acylated derivatives (e.g., Methyl 2-(isobutyryloxy)-2-phenylpropanoate) show higher reactivity in kinetic resolutions due to the labile isobutyryloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.